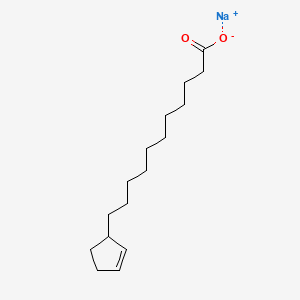

Sodium cyclopent-2-ene-1-undecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

5587-76-8 |

|---|---|

Molecular Formula |

C16H27NaO2 |

Molecular Weight |

274.37 g/mol |

IUPAC Name |

sodium;11-cyclopent-2-en-1-ylundecanoate |

InChI |

InChI=1S/C16H28O2.Na/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15;/h9,12,15H,1-8,10-11,13-14H2,(H,17,18);/q;+1/p-1 |

InChI Key |

PCZFVTPRFQOIND-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(C=C1)CCCCCCCCCCC(=O)[O-].[Na+] |

Related CAS |

459-67-6 (Parent) |

Origin of Product |

United States |

Contextual Background of Cyclopentenyl Fatty Acids and Undecanoate Analogs

Natural Occurrence and Biosynthetic Origin of Cyclopentenyl Fatty Acids

Cyclopentenyl fatty acids are predominantly found in the seed oils of various species belonging to the Flacourtiaceae family. gerli.comresearchgate.net Plants such as Hydnocarpus wightiana, Hydnocarpus anthelminthica, and Caloncoba echinata are notable sources of these compounds. nih.govpharmacy180.comwikipedia.org The oil extracted from these seeds, known as chaulmoogra oil, can contain a significant percentage of cyclopentenyl fatty acids. pharmacy180.comresearchgate.net For instance, the fatty acid composition of Hydnocarpus wightiana seed oil consists of approximately 33.9% hydnocarpic acid and 35.0% chaulmoogric acid. fatplants.net Similarly, Carpotroche brasiliensis seed oil contains 40.5% hydnocarpic acid and 14.0% chaulmoogric acid. researchgate.net

The biosynthesis of these fatty acids follows a distinct pathway. nih.gov It begins with the non-proteinogenic amino acid, cyclopentenylglycine. nih.gov This precursor is converted to (2-cyclopentenyl)carboxylic acid, also known as aleprolic acid. nih.govnih.gov Aleprolic acid then acts as a primer for fatty acid synthesis, where it is elongated by the addition of C2 units to form the various long-chain cyclopentenyl fatty acids. nih.govnih.gov This entire biosynthetic process is specifically active in the tissues of Flacourtiaceae plants. nih.gov

Table 1: Major Cyclopentenyl Fatty Acids and Their Natural Sources

| Cyclopentenyl Fatty Acid | Chemical Formula | Natural Source (Family) | Key Species Examples |

|---|---|---|---|

| Hydnocarpic Acid | C16H28O2 | Flacourtiaceae | Hydnocarpus wightiana, Carpotroche brasiliensis |

| Chaulmoogric Acid | C18H32O2 | Flacourtiaceae | Hydnocarpus wightiana, Hydnocarpus kurzii |

| Gorlic Acid | C18H30O2 | Flacourtiaceae | Hydnocarpus wightiana, Carpotroche brasiliensis |

| Aleprolic Acid | C6H8O2 | Flacourtiaceae | Precursor in various Hydnocarpus species |

Chemical Nomenclature and Stereochemical Considerations in Cyclopentenyl Undecanoates

The systematic IUPAC name for the parent acid of Sodium cyclopent-2-ene-1-undecanoate is 11-(cyclopent-2-en-1-yl)undecanoic acid. The "undecanoate" portion of the name indicates a carboxylate with an 11-carbon chain. The "cyclopent-2-en-1-yl" prefix specifies a five-membered carbon ring with a double bond between carbons 2 and 3, attached to the undecanoate chain at the 11th carbon.

A critical aspect of cyclopentenyl fatty acids is their stereochemistry. The carbon atom on the cyclopentene (B43876) ring where the fatty acid chain is attached is a chiral center. This gives rise to stereoisomers. For example, the naturally occurring chaulmoogric acid is specifically the (+)-enantiomer, designated as (S)-13-(cyclopent-2-en-1-yl)tridecanoic acid. The specific rotation of these compounds is a key physical property used to distinguish between enantiomers. The stereochemistry of these molecules is crucial as it can significantly influence their biological activity.

Historical Perspectives on Academic Research into Cyclopentenyl Compounds

The study of cyclopentenyl fatty acids is deeply connected with the history of chaulmoogra oil. gerli.com This oil was a traditional remedy for skin conditions for centuries. gerli.comincidecoder.com Scientific investigation into the chemical constituents of chaulmoogra oil began in the early 20th century. gerli.com The initial chemical studies were conducted between 1904 and 1907, but the definitive structures of the primary active components, hydnocarpic acid and chaulmoogric acid, were not fully elucidated until 1925. gerli.com

These early investigations focused on isolating and identifying the unique cyclic fatty acids responsible for the oil's properties. nih.gov The unusual structure of a cyclopentene ring attached to a fatty acid chain sparked considerable scientific interest. Research in the following decades delved into the synthesis of these compounds, including the synthesis of chaulmoogric acid from hydnocarpic acid. acs.org More recent research has continued to explore the biosynthesis, biological activity, and potential applications of these historically significant natural products. benthamdirect.comnih.gov

Advanced Methodologies for the Chemical Synthesis of Sodium Cyclopent 2 Ene 1 Undecanoate and Its Structural Analogs

Synthetic Routes to 11-(Cyclopent-2-en-1-yl)undecanoic Acid Precursors

The creation of the core structure, 11-(cyclopent-2-en-1-yl)undecanoic acid, also known as hydnocarpic acid, can be approached from two primary directions: extraction from natural sources and complete chemical synthesis from basic starting materials. wikipedia.org

Isolation and Derivatization from Natural Sources (e.g., Hydnocarpic Acid from Carpotroche brasiliensis Seed Oil)

Historically, cyclopentenyl fatty acids have been isolated from the oils of various plants in the Flacourtiaceae family. nih.govscispace.com One notable source is the seed oil of Carpotroche brasiliensis. The oil extracted from these seeds contains a significant proportion of cyclopentenyl fatty acids, with hydnocarpic acid being a major constituent.

The general procedure for isolation involves several key steps:

Oil Extraction: The oil is first extracted from the seeds, typically using a press or solvent extraction methods.

Saponification: The extracted oil, which consists mainly of triglycerides, is saponified. This is achieved by heating the oil with a strong base, such as sodium hydroxide (B78521), to hydrolyze the ester bonds and liberate the fatty acids as their sodium salts.

Acidification and Separation: The resulting mixture is then acidified, converting the fatty acid salts back into their free carboxylic acid forms. These free fatty acids are then separated from the aqueous layer.

Fractional Crystallization and Distillation: The mixture of fatty acids is further purified. Techniques like fractional crystallization from solvents or fractional vacuum distillation of the corresponding ethyl esters are employed to separate the different fatty acids based on their physical properties, yielding purified hydnocarpic acid. acs.org

The fatty acid composition of seed oils from these natural sources can be analyzed to quantify the concentration of desired precursors.

Interactive Data Table: Fatty Acid Composition of Carpotroche brasiliensis Seed Oil

| Fatty Acid | Percentage Composition (%) |

| Hydnocarpic Acid | 40.5 |

| Chaulmoogric Acid | 14.0 |

| Gorlic Acid | 16.1 |

Note: Percentages are approximate and can vary between samples.

Total Synthesis Strategies for Cyclopentenyl Fatty Acids

While isolation from natural sources is a viable route, total synthesis offers the advantage of producing structurally precise compounds without reliance on natural availability. nih.govresearchgate.net A classic approach to synthesizing dl-hydnocarpic acid involves the Robinson long-chain synthesis. scispace.com

A representative synthetic scheme proceeds as follows:

Preparation of Keto Ester: The ester-acid chloride of a long-chain dicarboxylic acid (e.g., sebacic acid) is reacted with ethyl sodioacetoacetate.

Alkylation: The resulting product is then alkylated with cyclopent-2-enyl chloride, a substituted allyl chloride, to introduce the cyclopentenyl ring. scispace.com

Hydrolysis and Decarboxylation: The complex intermediate is subsequently hydrolyzed and decarboxylated, typically with the loss of the acetyl and carbethoxy groups, to yield a keto acid, specifically 10-ketohydnocarpic acid. scispace.com

Reduction: The final step involves the reduction of the keto group. This is often accomplished via its semicarbazone derivative, which is heated with sodium ethoxide (a Wolff-Kishner-type reduction) to yield dl-hydnocarpic acid. scispace.com

This multi-step process confirms the accepted structure of hydnocarpic acid and provides a reliable method for its laboratory-scale production. scispace.com

Derivatization Approaches for Sodium Cyclopent-2-ene-1-undecanoate Analogs

Starting with the 11-(cyclopent-2-en-1-yl)undecanoic acid precursor, a variety of chemical modifications can be performed to generate a library of structural analogs. These derivatizations can alter the compound's physical and chemical properties.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Conjugates

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile "click chemistry" reaction used to form a stable 1,2,3-triazole linkage. researchgate.netwikipedia.org This reaction is ideal for conjugating the cyclopentenyl fatty acid moiety to other molecules, such as probes, polymers, or other bioactive agents. nih.govnih.gov

The general strategy involves:

Functionalization: The 11-(cyclopent-2-en-1-yl)undecanoic acid must first be functionalized with either a terminal alkyne or an azide (B81097) group. This is typically done by forming an amide or ester linkage between the carboxylic acid and a small molecule containing the required alkyne or azide.

Cycloaddition: The functionalized fatty acid is then reacted with a corresponding azide- or alkyne-containing partner molecule.

Catalysis: The reaction is catalyzed by a copper(I) source. nih.gov Often, this is generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). wikipedia.orgnih.gov The reaction proceeds under mild conditions, often in aqueous solvents, and exclusively yields the 1,4-disubstituted triazole regioisomer. nih.govresearchgate.net

This method allows for the modular and precise construction of complex fatty acid conjugates. researchgate.net

Esterification and Salt Formation Chemistry

More fundamental derivatizations involve the carboxylic acid group itself.

Salt Formation: The target compound, this compound, is synthesized through a simple acid-base reaction. 11-(cyclopent-2-en-1-yl)undecanoic acid is treated with a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), in a suitable solvent. The proton of the carboxylic acid is transferred to the base, resulting in the formation of the sodium carboxylate salt and water (or carbonic acid in the case of bicarbonate).

Esterification: The carboxylic acid precursor can be readily converted into a variety of esters. A common method is the Fischer esterification, where the acid is refluxed with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). acs.org This reaction establishes an equilibrium that can be driven towards the ester product by removing water or using an excess of the alcohol. This process is used, for example, to create ethyl hydnocarpate, which is useful for purification by distillation. acs.org

Other Advanced Coupling and Functionalization Reactions for the Undecanoate Moiety

The carboxylic acid terminus of the undecanoate moiety serves as a versatile handle for a range of other advanced coupling reactions, particularly for forming amide bonds.

Amide Coupling: The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is one of the most frequent reactions in medicinal chemistry. hepatochem.comnih.gov This reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Common amide coupling strategies include:

Carbodiimide (B86325) Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. nih.govluxembourg-bio.com The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to improve reaction efficiency and suppress side reactions. nih.govluxembourg-bio.com

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts rapidly with an amine to form the desired amide.

These methods are particularly useful for linking the cyclopentenyl fatty acid to amino acids or other amine-containing molecules. For instance, it can be coupled with a bifunctional linker like 11-aminoundecanoic acid, which can then be further functionalized, demonstrating the utility of the undecanoate moiety in constructing more complex molecular architectures. wikipedia.org

Interactive Data Table: Summary of Derivatization Reactions

| Reaction Type | Reagents | Functional Group Formed | Purpose |

| Salt Formation | NaOH or NaHCO₃ | Sodium Carboxylate | Forms the target sodium salt |

| Esterification | Alcohol, Acid Catalyst | Ester | Alters polarity, aids purification |

| CuAAC | Azide, Alkyne, Cu(I) Catalyst | 1,2,3-Triazole | Covalent conjugation to other molecules |

| Amide Coupling | Amine, Coupling Reagent (e.g., EDC, HOBt) | Amide | Covalent conjugation to amines/amino acids |

Stereoselective Synthesis of Cyclopent-2-ene-1-undecanoate Scaffolds

The biological activity of cyclopentene (B43876) derivatives is often intrinsically linked to their stereochemistry. Consequently, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance. Several strategies have been successfully employed for the stereoselective synthesis of functionalized cyclopentene scaffolds, which can be adapted for the synthesis of cyclopent-2-ene-1-undecanoate.

Organocatalytic Asymmetric Synthesis:

A powerful approach for the enantioselective synthesis of substituted cyclopentenes involves organocatalysis. For instance, a sequential organocatalyzed Stetter and Michael-aldol condensation reaction of aromatic aldehydes, nitroalkenes, and α,β-unsaturated aldehydes has been developed. acs.org This [1 + 2 + 2] annulation strategy provides fully functionalized cyclopentene derivatives with excellent diastereoselectivities and enantioselectivities (up to >99% ee). acs.org While this method has been demonstrated for aromatic substrates, its adaptation to aliphatic aldehydes and the undecanoate side chain would be a viable route to the target molecule.

Another notable organocatalytic method is the asymmetric Michael addition-cyclization cascade of cyclopentane-1,2-dione with α,β-unsaturated aldehydes, which yields bicyclic hemiacetals with excellent enantioselectivities. aalto.fi These intermediates can then be further elaborated to the desired cyclopentene structure.

Biocatalytic Desymmetrization and Kinetic Resolution:

Biocatalysis offers a highly selective and environmentally benign approach to chiral molecules. The desymmetrization of meso-compounds, such as meso-cyclopent-2-en-1,4-diacetate, using lipases is a well-established method for producing chiral cyclopentene building blocks. researchgate.netmdpi.com Lipase-catalyzed kinetic resolution of racemic mixtures of cyclopentene derivatives is another effective strategy. For example, the kinetic resolution of racemic 2-substituted 3-cyclopenten-1-ols by lipase-catalyzed transesterification has been shown to be an efficient process. capes.gov.br

Flavoenzyme-based biocatalytic desymmetrization of cyclohexanones has also been developed to synthesize chiral cyclohexenones, which can serve as precursors to cyclopentenone systems through ring contraction methodologies. x-mol.net These enzymatic methods provide access to enantiopure starting materials that can be converted to the target cyclopentenyl undecanoate. A concise chemoenzymatic synthesis of prostaglandins (B1171923) has been reported, highlighting the power of combining chemical and biological transformations to achieve high efficiency and stereoselectivity. nih.govresearchgate.net

| Method | Catalyst/Enzyme | Substrate | Product | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| Organocatalytic Annulation | Chiral N-heterocyclic carbene | Aromatic aldehyde, nitroalkene, α,β-unsaturated aldehyde | Fully substituted cyclopentene | Up to >99% | Excellent |

| Biocatalytic Desymmetrization | Lipase | meso-cyclopent-2-en-1,4-diacetate | Chiral 4-hydroxycyclopent-2-enyl acetate | High | N/A |

| Lipase-Catalyzed Kinetic Resolution | Pseudomonas cepacia lipase | Racemic 2-substituted 3-cyclopenten-1-ols | Enantioenriched alcohol and ester | Variable | N/A |

| Chemoenzymatic Synthesis | Various enzymes and chemical reagents | Simple starting materials | Prostaglandins | High | High |

Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound and its analogs can be made more sustainable by considering the choice of solvents, reagents, and catalytic systems.

Biomass-Derived Solvents:

Deep Eutectic Solvents (DESs):

Deep eutectic solvents (DESs) are a class of green solvents that are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). nih.govpreprints.orgresearchgate.netresearchgate.netnih.gov They are often biodegradable, have low toxicity, and can be prepared from readily available and inexpensive components. nih.govpreprints.org DESs have been shown to be effective media for a variety of organic reactions, including the extraction of bioactive compounds. nih.govresearchgate.netresearchgate.netnih.gov The use of DESs in the synthesis of the cyclopentene scaffold could offer advantages in terms of reaction rates, selectivities, and ease of product isolation.

Aqueous Media:

Water is the ultimate green solvent, and performing organic reactions in aqueous media offers significant environmental benefits. nih.govacs.orgarkat-usa.org While the solubility of many organic compounds in water can be a challenge, the use of surfactants, co-solvents, or catalyst systems designed for aqueous conditions can overcome this limitation. Catalytic asymmetric carbon-carbon bond-forming reactions have been successfully carried out in aqueous media, demonstrating the feasibility of this approach for constructing the carbon skeleton of the target molecule. nih.gov

| Green Approach | Examples | Potential Application in Synthesis | Advantages |

| Biomass-Derived Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene, Glycerol | C-C bond formation, functional group interconversions | Renewable, biodegradable, lower toxicity |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea, Choline chloride/glycerol | Catalytic reactions, extractions | Low cost, biodegradable, tunable properties |

| Aqueous Media | Water, water/co-solvent mixtures | Asymmetric C-C bond formation | Non-toxic, non-flammable, abundant |

Sophisticated Analytical Characterization in Chemical Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS, IR)

High-resolution spectroscopic methods are indispensable for determining the precise molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide detailed information about the atomic connectivity, molecular weight, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. For a molecule like 2-cyclopentene-1-undecanoic acid, specific chemical shifts in the NMR spectra would be expected for the protons and carbons of the cyclopentene (B43876) ring, the long aliphatic chain, and the carboxylic acid group. A publication dedicated to the identification of cyclopentenyl fatty acids has provided characteristic NMR data for these types of compounds.

Interactive Data Table: Representative ¹H NMR and ¹³C NMR Data for 2-Cyclopentene-1-undecanoic acid

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~5.7 | Olefinic protons of the cyclopentene ring |

| ¹H | ~2.3 | Protons alpha to the carboxyl group |

| ¹H | ~1.2-1.6 | Methylene protons of the long alkyl chain |

| ¹³C | ~180 | Carboxylic acid carbon |

| ¹³C | ~130 | Olefinic carbons of the cyclopentene ring |

| ¹³C | ~25-35 | Carbons of the alkyl chain and cyclopentene ring |

Note: The data presented are approximate values typical for the structural motifs found in 2-cyclopentene-1-undecanoic acid and are based on general knowledge and published spectra for related compounds.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the exact molecular weight of a compound with high precision, which in turn allows for the determination of its elemental composition. For 2-cyclopentene-1-undecanoic acid, HRMS would provide an exact mass that can be used to confirm the molecular formula C₁₆H₂₈O₂. The sodium salt, Sodium cyclopent-2-ene-1-undecanoate, would have the molecular formula C₁₆H₂₇NaO₂.

Interactive Data Table: HRMS Data for 2-cyclopentene-1-undecanoic acid

| Parameter | Value |

| Molecular Formula | C₁₆H₂₈O₂ |

| Exact Mass | 252.20893 u |

| Monoisotopic Mass | 252.20893 u |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the spectrum of 2-cyclopentene-1-undecanoate, characteristic absorption bands would be expected for the carboxylate group, the carbon-carbon double bond of the cyclopentene ring, and the C-H bonds of the aliphatic chain.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Carboxylate (COO⁻) | 1550-1610 | Asymmetric stretching |

| Carboxylate (COO⁻) | 1400-1440 | Symmetric stretching |

| C=C (alkene) | 1640-1680 | Stretching |

| C-H (alkane) | 2850-2960 | Stretching |

| =C-H (alkene) | 3010-3095 | Stretching |

Chromatographic and Advanced Separation Science Methodologies for Compound Purity and Isomer Analysis

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of chemical compounds. For a substance like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be critical in a research setting.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of fatty acids like 2-cyclopentene-1-undecanoic acid, they are typically converted to more volatile derivatives, such as fatty acid methyl esters (FAMEs), prior to analysis. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The purity of the compound can be determined by the presence of a single major peak, and the retention time can be used for identification when compared to a known standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. For fatty acids, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This technique can be used to assess the purity of this compound and to separate it from other related fatty acids or impurities. Argentation chromatography, a technique where silver ions are incorporated into the stationary phase, is particularly effective for separating unsaturated fatty acids based on the number and geometry of their double bonds. A study on the chromatography of lipids containing cyclopentenyl fatty acids demonstrated the utility of thin-layer chromatography (TLC) with silver nitrate (B79036) impregnation for separating these compounds from their straight-chain analogues.

Interactive Data Table: Representative Chromatographic Separation of Cyclopentenyl Fatty Acid Esters

| Compound | Chromatographic Method | Relative Migration/Retention |

| Methyl palmitoleate | Argentation TLC | Migrates further |

| Methyl oleate | Argentation TLC | Migrates further |

| Methyl hydnocarpate | Argentation TLC | Retained more strongly |

| Methyl chaulmoograte | Argentation TLC | Retained more strongly |

| Methyl linoleate | Argentation TLC | Migrates further |

| Methyl gorlate | Argentation TLC | Retained more strongly |

This table illustrates the principle of argentation chromatography, where the cyclopentene ring's double bond interacts with silver ions, causing greater retention compared to straight-chain unsaturated fatty acids.

Application of Crystallographic Studies for Molecular Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. While obtaining suitable single crystals of long-chain fatty acids or their simple salts can be challenging due to their flexibility and tendency to form oils or waxy solids, the structural analysis of their derivatives can provide invaluable insight into their molecular conformation and packing in the solid state.

The determination of the crystal structures of a homologous series of fatty acid methyl esters (FAMEs) via in situ cryocrystallisation and single-crystal X-ray diffraction serves as an excellent example of this application. By converting the fatty acids to their methyl esters, researchers were able to grow single crystals at low temperatures and determine their precise molecular structures. This approach reveals details about bond lengths, bond angles, and intermolecular interactions. Such a study on a derivative of 2-cyclopentene-1-undecanoic acid would elucidate the conformation of the aliphatic chain, the orientation of the cyclopentene ring, and how the molecules pack together in a crystal lattice.

Interactive Data Table: Illustrative Crystallographic Data for a Fatty Acid Methyl Ester Derivative

| Parameter | Example Value (Methyl Stearate) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.587 |

| b (Å) | 7.376 |

| c (Å) | 50.77 |

| β (°) | 90.0 |

| Volume (ų) | 2090 |

| Z | 4 |

| Calculated Density (g/cm³) | 0.95 |

Note: The data presented are for Methyl Stearate, a representative long-chain fatty acid methyl ester, and serve to illustrate the type of information obtained from a crystallographic study.

Mechanistic Investigation of Cellular Pathways Modulated by Cyclopent 2 Ene 1 Undecanoate Derivatives in Vitro and Non Clinical Biological Models

Evaluation of Antiproliferative Activities in Established Non-Human and Human Cell Lines

Research into the biological activities of cyclopentene-containing compounds has revealed their potential as antiproliferative agents. While specific studies on Sodium cyclopent-2-ene-1-undecanoate are not extensively available in public literature, research on analogous structures, such as cyclopentene-fused anthraquinone (B42736) derivatives and cyclopenten-[g]-annelated isoindigos, provides insight into the potential activities of this class of molecules.

Cyclopentene-fused anthraquinone derivatives have demonstrated notable antiproliferative potency against a variety of mammalian tumor cell lines. nih.gov This includes cell lines that have developed mechanisms for multidrug resistance, indicating a broad spectrum of potential activity. nih.gov Similarly, a series of cyclopenten-[g]-annelated isoindigos were tested for their in vitro antiproliferative effects against MCF-7 (human breast adenocarcinoma) and HL60 (human promyelocytic leukemia) cells. nih.gov Certain derivatives within this series showed significant activity, particularly against the HL60 cell line. nih.gov

The antiproliferative effects of these related compounds are often dose-dependent. For instance, cycloalkanecarboxamide derivatives featuring sulfonate or sulfamate (B1201201) moieties have been evaluated against the NCI-60 panel of human cancer cell lines, with some compounds exhibiting broad-spectrum anticancer activity. nih.gov

Elucidation of Molecular Mechanisms of Cellular Perturbation

Cell Cycle Progression Modulation (e.g., G1 phase inhibition)

Compounds with a cyclopentenone structure, which is related to cyclopentene (B43876) derivatives, have been shown to influence cell cycle progression. Specifically, 2-cyclopenten-1-one (B42074) has been observed to block the progression of MCF-7 breast cancer cells from the G1 phase into the S phase. nih.gov This G1 phase arrest is a critical mechanism for controlling cell proliferation. nih.gov

The mechanism behind this G1 arrest involves the modulation of key cell cycle regulatory proteins. Treatment with cyclopentenone leads to a significant decrease in the expression of cyclin D1 protein. nih.gov This reduction in cyclin D1 is, at least in part, due to the inhibition of cyclin D1 gene transcription. nih.gov Further investigation has indicated that cyclopentenone can selectively inhibit the activity of the cyclin D1 promoter. nih.gov The target for this inhibition appears to be the initiator element of the cyclin D1 promoter, suggesting that cyclopentenone interferes with the assembly of the transcription initiation complex. nih.gov

In the context of prostate cancer cells, the combination of resveratrol (B1683913) and docetaxel (B913) has been shown to induce cell cycle arrest by upregulating p53 and cell cycle inhibitors like p21WAF1/CIP1 and p27KIP1. nih.gov This, in turn, inhibits the expression of CDK4, cyclin D1, and cyclin E1, ultimately blocking the transition from the G0/G1 phase to the S phase. nih.gov

Investigation of Apoptosis-Related Pathways

In addition to cell cycle arrest, the induction of apoptosis is another key mechanism by which antiproliferative compounds exert their effects. For instance, a cycloalkanecarboxamide derivative (1g) was found to induce apoptosis in HT29 colon cancer cells, as evidenced by an increase in caspase 3/7 activity. nih.gov

Identification of Putative Molecular Targets and Signaling Pathways

The anticancer effects of cyclopentene-related compounds can be attributed to their interaction with various molecular targets and signaling pathways. For some cyclopentene-fused anthraquinone derivatives, key targets include DNA and topoisomerase 1. nih.gov These compounds have also been shown to induce the production of reactive oxygen species (ROS). nih.gov

Furthermore, modifications to the structure of these derivatives can lead to increased lipophilicity and preferential accumulation in lysosomes, suggesting that they may also induce cytotoxicity through lysosome-associated pathways. nih.gov Natural compounds with anticancer properties are known to interact with a wide range of molecular targets, including transcription factors, proteins involved in apoptosis and cell signaling, and factors related to angiogenesis and metastasis. mdpi.com

Structure-Activity Relationship (SAR) Studies on Cyclopent-2-ene-1-undecanoate Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of a class of compounds. For cyclopentene-fused anthraquinone derivatives, the structure of the diamine moiety in the carboxamide side chain has been identified as a critical factor for their anticancer activity and their ability to interact with targets like DNA and topoisomerase 1. nih.gov

In the case of cycloalkanecarboxamide derivatives, the presence of a cyclohexyl and a p-fluorobenzenesulfonate moiety was associated with the most potent activity against the HT29 colon cancer cell line. nih.gov Another derivative with a cyclohexyl and a p-(tert-butyl)benzenesulfonate moiety demonstrated broad-spectrum anticancer activity. nih.gov These findings highlight the importance of the specific substituents on the cycloalkane and benzene (B151609) rings for the observed antiproliferative effects.

The esterification of compounds can also significantly impact their biological properties. For instance, making steroid derivatives more lipid-soluble through esterification can improve skin absorption. uomustansiriyah.edu.iq

Interaction with Specific Enzymes and Receptors (In Vitro Assays)

The biological activity of compounds is often mediated by their interaction with specific enzymes and receptors. In the context of cyclopentene-related structures, a cyclopenten-[g]-annelated isoindigo derivative (5g) was identified as a potent inhibitor of the Flt3 (Fms-like tyrosine kinase 3) receptor. nih.gov Flt3 is a receptor tyrosine kinase that is often mutated in acute myeloid leukemia, making it an important therapeutic target.

Mentioned Compounds

Assessment of Antimicrobial and Antifungal Activities (In Vitro Models)

The investigation into the antimicrobial and antifungal properties of this compound and its derivatives is a developing area of research. While direct studies on this specific sodium salt are limited in publicly available literature, the antimicrobial potential of its core structural components—the cyclopentene ring and the undecanoate fatty acid chain—has been explored through various in vitro models. These studies provide a foundation for understanding the potential efficacy of cyclopent-2-ene-1-undecanoate derivatives against a range of microbial and fungal pathogens.

Antimicrobial Activity of Cyclopentenone and Cyclopentane (B165970) Derivatives

Research into synthetic and naturally occurring cyclopentenones has revealed significant antimicrobial activity, particularly against Gram-positive bacteria. A study on functionalized trans-diamino-cyclopentenones (DCPs) and δ-lactone-fused cyclopentenones (LCPs) demonstrated that certain derivatives exhibit remarkable efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). For instance, an oxime ether derivative of a DCP showed a Minimum Inhibitory Concentration (MIC) of 0.976 μg/mL against MRSA and 3.91 μg/mL against VRE. nih.gov The enone system within the cyclopentenone structure appears to be crucial for this activity. nih.gov

Another study on a cyclopentane derivative, Alliumonoate, isolated from Allium victorialis L., showed inhibitory activity against several bacteria, including Micrococcus luteus, Staphylococcus epidermidis, Bacillus cereus, and Escherichia coli. ijbbku.com This suggests that the cyclopentane moiety can serve as a scaffold for developing new antibacterial agents.

Table 1: In Vitro Antibacterial Activity of Selected Cyclopentenone Derivatives

| Compound | Test Organism | MIC (μg/mL) |

|---|---|---|

| Oxime ether of DCP | Staphylococcus aureus (MRSA) | 0.976 |

| Oxime ether of DCP | Enterococcus faecalis (VRE) | 3.91 |

Antifungal Activity of Cyclopentenone Analogs

In the realm of antifungal research, analogs of Coruscanone A, a plant-derived cyclopentenedione (B8730137) derivative, have demonstrated potent in vitro activity against major opportunistic fungal pathogens like Candida albicans and Cryptococcus neoformans. The 2-methoxymethylene-cyclopent-4-ene-1,3-dione structural moiety is considered the pharmacophore responsible for this antifungal action. mdpi.com This highlights the potential of the cyclopentene ring structure in the development of novel antifungal agents.

Antimicrobial and Antifungal Properties of Fatty Acids and Their Salts

The undecanoate component of this compound is a derivative of undecanoic acid, a medium-chain fatty acid. Fatty acids and their salts are well-documented for their antimicrobial and antifungal properties. The antimicrobial activity is often attributed to their ability to disrupt the cell membranes of microorganisms. mdpi.com

Studies on various fatty acid salts have demonstrated a broad spectrum of activity. For example, salts of fatty acids have been shown to be effective against the dermatophyte Trichophyton violaceum. researchgate.net The chain length of the fatty acid is a critical determinant of its antimicrobial efficacy.

Furthermore, research on undecan-2-one and its derivatives, which are structurally related to the undecanoate chain, has shown activity against bacteria such as Bacillus subtilis and the mold Aspergillus niger. researchgate.net While undecan-2-one itself showed low activity against bacteria, it was more effective against yeasts and molds. researchgate.net

Table 2: Overview of Antimicrobial Activity of Related Fatty Acid Derivatives

| Compound/Derivative | Target Microorganism(s) | Observed Effect |

|---|---|---|

| Undecan-2-one | Yeasts and Molds | Effective inhibition |

| Undecan-2-one derivatives | Bacillus subtilis | Bacteriostatic activity |

Theoretical and Computational Chemistry Studies on Cyclopent 2 Ene 1 Undecanoate and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. northwestern.edu These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic properties and, by extension, its chemical reactivity. worldscientific.comusc.edu Methods like Density Functional Theory (DFT) are frequently used to balance computational cost with accuracy, making them suitable for studying organic molecules. nrel.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the distribution of atomic charges.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between them is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Mulliken charges provide insight into the electron distribution across the molecule, highlighting potentially nucleophilic or electrophilic sites. rsc.org

A hypothetical quantum chemical study of Sodium cyclopent-2-ene-1-undecanoate could yield electronic properties such as those presented in the table below. These calculated values would be instrumental in predicting the molecule's reactivity in various chemical environments.

Table 1: Hypothetical Calculated Electronic Properties of Cyclopent-2-ene-1-undecanoate Anion

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.5 | Debye |

| Mulliken Charge on C1 (carboxyl) | +0.45 | e |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), forming a stable complex. nih.govkoreascience.kr It is a cornerstone of structure-based drug design, helping to elucidate the interactions between a ligand and its biological target at an atomic level. nih.govacs.org Docking algorithms explore various binding poses and use scoring functions to estimate the binding affinity, which is often expressed as a binding energy score. acs.org

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic picture of the ligand-receptor complex. worldscientific.com MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein. nih.govnih.gov This combination of docking and MD simulation offers a powerful approach to understanding the intricacies of molecular recognition. nih.gov

In a hypothetical study, this compound could be docked into the active site of a target enzyme, such as a lipase or cyclooxygenase, to explore its potential as an inhibitor. The results might indicate key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. An MD simulation would then assess the stability of these interactions over a simulated timeframe.

Table 2: Hypothetical Molecular Docking and MM-GBSA Results

| Parameter | Value |

|---|---|

| Docking Score | -8.5 kcal/mol |

| Predicted Binding Affinity (Ki) | 500 nM |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Predominant Interaction Types | Hydrogen Bond, Hydrophobic |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org The potential energy surface (PES) is a multidimensional representation of a molecule's potential energy as a function of its atomic coordinates. longdom.org Mapping the PES helps to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). longdom.orgyoutube.com

A theoretical conformational analysis of the undecanoate chain would involve rotating key dihedral angles and calculating the potential energy at each step. This would reveal the most energetically favorable shapes of the molecule.

Table 3: Hypothetical Relative Energies of Key Conformers of the Undecanoate Chain

| Conformer Description | Dihedral Angle (C4-C5-C6-C7) | Relative Potential Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti (Staggered) | 180° | 0.0 (Reference) | Most Stable |

| Gauche (Staggered) | 60° | +0.9 | Stable |

| Eclipsed | 120° | +3.4 | Unstable (Transition State) |

Predictive Modeling of Biological Activities (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgresearchgate.net The fundamental principle is that the structural properties of a molecule determine its activity. mdpi.com In QSAR modeling, the chemical structures are represented by numerical values known as molecular descriptors, which can encode physicochemical, topological, or electronic properties. mdpi.com Statistical methods are then used to build a model that can predict the activity of new, untested compounds. wikipedia.orgnih.gov

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors, selecting the most relevant descriptors, building the model using statistical techniques, and rigorously validating the model's predictive power. slideshare.net

A QSAR study could be performed on a series of analogs of this compound where, for example, the length of the alkyl chain or the substituents on the cyclopentene (B43876) ring are varied. The goal would be to develop a model that predicts a specific biological activity, such as anti-inflammatory potency.

Table 4: Hypothetical Data for a QSAR Study of Cyclopent-2-ene-1-alkanoate Analogs

| Compound Analog | LogP (Descriptor 1) | Molecular Surface Area (Descriptor 2) | Biological Activity (IC50, µM) |

|---|---|---|---|

| C9-alkanoate | 4.1 | 320 Ų | 15.2 |

| C10-alkanoate | 4.6 | 345 Ų | 8.5 |

| C11-alkanoate (target) | 5.1 | 370 Ų | 4.1 |

| C12-alkanoate | 5.6 | 395 Ų | 2.3 |

Environmental Fate and Biotransformation Pathways of Cyclopentenyl Fatty Acid Salts

Biodegradation Mechanisms in Microbial Systems

The biodegradation of sodium cyclopent-2-ene-1-undecanoate in microbial systems is anticipated to proceed through pathways established for other fatty acids and cyclic organic compounds. The primary mechanism for the degradation of the undecanoate (eleven-carbon) fatty acid chain is β-oxidation. jmb.or.kr This well-established metabolic process involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acid, yielding acetyl-CoA. jmb.or.kr This acetyl-CoA can then enter the citric acid cycle for energy production or be utilized in various biosynthetic pathways within the microorganism. jmb.or.kr

The cyclopentenyl ring presents a more complex challenge for microbial degradation. Based on studies of similar alicyclic carboxylic acids, several potential pathways can be proposed. nih.gov One possible mechanism involves the aromatization of the cyclopentenyl ring, followed by ring cleavage, a strategy employed by some bacteria to degrade cyclic compounds. nih.gov Another potential route is the direct oxidative cleavage of the ring, leading to the formation of dicarboxylic acids that can be further metabolized. The presence of the double bond in the cyclopent-2-ene ring may influence the initial enzymatic attack.

Microorganisms such as Pseudomonas and Corynebacterium species have been shown to degrade cyclohexanecarboxylic acid, a related alicyclic compound, suggesting that bacteria with similar enzymatic capabilities could potentially metabolize the cyclopentenyl moiety of this compound. nih.gov The complete mineralization of the compound would result in the formation of carbon dioxide, water, and sodium ions.

Table 1: Potential Microbial Degradation Pathways for the Cyclopentenyl Ring

| Proposed Pathway | Key Enzymatic Steps (Hypothetical) | Potential Intermediate Products |

|---|---|---|

| Aromatization Pathway | Dehydrogenation, Hydroxylation | Aromatic carboxylic acids |

| Oxidative Ring Cleavage | Monooxygenase or Dioxygenase attack | Aliphatic dicarboxylic acids |

Environmental Distribution and Transformation Kinetics

The environmental distribution of this compound is governed by its physicochemical properties as a fatty acid salt. In aquatic environments, it will exist as the cyclopent-2-ene-1-undecanoate anion and the sodium cation. The anionic head gives the molecule some water solubility, while the long carbon tail imparts lipophilic (fat-loving) characteristics. This amphiphilic nature suggests it will have a tendency to partition to interfaces, such as the surface of water bodies or sediment particles.

In soil systems, the cyclopent-2-ene-1-undecanoate anion is expected to adsorb to organic matter and clay particles. The extent of this adsorption will depend on factors such as soil organic carbon content, pH, and cation exchange capacity. Its mobility in soil is likely to be limited due to this adsorption.

The transformation kinetics, including the rate of biodegradation, are influenced by various environmental factors. These include:

Temperature: Microbial activity, and thus biodegradation rates, generally increase with temperature up to an optimal point.

pH: The pH of the soil or water can affect the availability of the compound to microorganisms and the activity of degradative enzymes.

Oxygen availability: Aerobic degradation is typically faster than anaerobic degradation for many organic compounds. The β-oxidation of the fatty acid chain is an aerobic process.

Nutrient availability: The presence of other essential nutrients (e.g., nitrogen, phosphorus) will impact microbial growth and their ability to degrade the compound.

Specific kinetic data for the transformation of this compound in various environmental compartments are not currently available in the scientific literature.

Ecological Impact Studies in Non-Mammalian Systems

The ecological impact of fatty acid salts has been investigated in some non-mammalian systems, particularly in aquatic invertebrates. The toxicity of these compounds is often related to their surfactant properties, which can disrupt cell membranes. researchgate.net

Studies on the acute aquatic toxicity of various fatty acid sodium salts to the water flea, Daphnia magna, have shown that toxicity is dependent on water hardness. nih.gov In general, the toxicity of fatty acid salts decreases as water hardness increases. researchgate.netnih.gov This is because the fatty acid anions can form insoluble precipitates with calcium and magnesium ions present in hard water, reducing their bioavailability and thus their toxicity. nih.gov

Table 2: Acute Toxicity (EC50) of Fatty Acid Sodium Salts to Daphnia magna at Different Water Hardness Levels

| Fatty Acid Salt | Water Hardness (as CaCO₃) | EC50 (mg/L) |

|---|---|---|

| Sodium Laurate (C12) | Low | < 10 |

| High | > 100 | |

| Sodium Myristate (C14) | Low | ~ 10-20 |

| High | > 100 | |

| Sodium Palmitate (C16) | Low | ~ 20-50 |

| High | > 100 | |

| Sodium Oleate (C18:1) | Low | ~ 30-60 |

Data extrapolated from published studies for illustrative purposes. Actual values may vary.

While no specific ecotoxicological data for this compound are available, it is reasonable to infer that its ecological impact would be similar to other fatty acid salts of comparable chain length. The presence of the cyclopentenyl ring might influence its interaction with biological membranes, but further research is needed to determine any specific effects. Bioaccumulation in organisms is generally considered to be low for readily metabolizable fatty acids.

Future Research Trajectories and Academic Significance

Development of Novel Synthetic Methodologies for Complex Cyclopentenyl Structures

The synthesis of cyclopentenone-containing molecules, such as Sodium cyclopent-2-ene-1-undecanoate, is a field ripe for innovation. wikipedia.org Current synthetic routes to cyclopentenones include the Nazarov cyclization, Saegusa–Ito oxidation, and Pauson–Khand reaction. wikipedia.org However, these methods can be limited when dealing with the introduction of long, functionalized alkyl chains and ensuring stereochemical control. Future research will likely focus on developing more convergent and efficient synthetic strategies.

Key areas for exploration include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts to control the stereochemistry of the cyclopentenone ring and the attachment of the undecanoate side chain is a significant goal. This would allow for the synthesis of enantiomerically pure this compound, which is crucial for studying its specific interactions with biological systems.

Bio-inspired Synthesis: Mimicking the biosynthetic pathways of natural cyclopentenyl fatty acids could offer a greener and more efficient route to these compounds. nih.gov For instance, exploring enzymatic or chemo-enzymatic approaches could provide high selectivity under mild reaction conditions. acs.org

Flow Chemistry and Microreactor Technology: The use of continuous flow systems could enable better control over reaction parameters, improve yields, and allow for safer handling of reactive intermediates. This technology could be particularly advantageous for the multi-step synthesis of complex cyclopentenyl structures.

A comparative analysis of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound This table is for illustrative purposes and the data is hypothetical.

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, access to specific stereoisomers. | Catalyst development, optimization of reaction conditions. |

| Bio-inspired Synthesis | High selectivity, environmentally friendly, mild conditions. | Enzyme availability and stability, scalability. |

| Flow Chemistry | Precise reaction control, improved safety and scalability. | Initial setup cost, potential for clogging with solids. |

Exploration of Untapped Biological Targets and Signaling Networks (non-clinical)

The cyclopentenone moiety is a key pharmacophore in a variety of biologically active molecules, most notably the cyclopentenone prostaglandins (B1171923) (cyPGs). frontiersin.orgnih.gov These lipids are known to modulate inflammatory responses and cell proliferation through various signaling pathways. frontiersin.orgnih.gov Given its structural similarity, this compound is a prime candidate for exploring similar, and potentially novel, biological activities.

Future non-clinical research should focus on:

Identifying Novel Protein Targets: The α,β-unsaturated ketone in the cyclopentenone ring is a Michael acceptor, capable of forming covalent adducts with nucleophilic residues (such as cysteine) on proteins. researchgate.net Proteomic-based approaches could be employed to identify novel protein targets of this compound, thereby uncovering its mechanism of action.

Modulation of Inflammatory Pathways: Cyclopentenone prostaglandins are known to inhibit the pro-inflammatory transcription factor NF-κB and activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ). frontiersin.orgnih.gov Investigating the effect of this compound on these and other inflammatory signaling pathways, such as the JAK/STAT and MAPK pathways, could reveal its potential as a modulator of inflammation. frontiersin.org

Impact on Cellular Stress Responses: The electrophilic nature of the cyclopentenone ring can induce cellular stress responses. Studying the activation of pathways such as the Nrf2-Keap1 system, which is a key regulator of antioxidant defense, could provide insights into the cytoprotective or cytotoxic effects of the compound.

Table 2 outlines potential biological targets for investigation.

Table 2: Potential Biological Targets and Signaling Networks for this compound This table is for illustrative purposes and the data is hypothetical.

| Target/Pathway | Potential Effect | Rationale for Investigation |

| NF-κB | Inhibition | Analogy to cyclopentenone prostaglandins. frontiersin.orgnih.gov |

| PPAR-γ | Activation | Analogy to cyclopentenone prostaglandins. nih.gov |

| Nrf2-Keap1 | Activation | Electrophilic nature of the cyclopentenone ring. |

| JAK/STAT | Modulation | Known target of anti-inflammatory compounds. frontiersin.org |

Design and Synthesis of Advanced Probes for Biochemical Research

The unique chemical properties of this compound make it an excellent starting point for the design of sophisticated biochemical probes. These probes can be invaluable tools for studying complex biological processes in a non-invasive manner.

Future directions in this area include:

Fluorescent Probes: By conjugating a fluorophore to the undecanoate chain, it would be possible to create a probe to visualize the subcellular localization and trafficking of the fatty acid portion of the molecule. The cyclopentenone ring could serve as a reactive handle for binding to specific cellular components.

Affinity-Based Probes: Immobilizing this compound onto a solid support, such as agarose (B213101) beads, would create an affinity matrix for capturing and identifying binding partners from cell lysates. This "chemical fishing" approach can be a powerful tool for target discovery.

Photoaffinity Probes: Incorporation of a photo-reactive group, such as a diazirine or an aryl azide (B81097), into the structure of this compound would allow for the light-induced covalent cross-linking of the probe to its interacting proteins. This technique provides a more robust method for identifying direct binding partners.

Table 3 summarizes the types of biochemical probes that could be developed.

Table 3: Design of Advanced Biochemical Probes from this compound This table is for illustrative purposes and the data is hypothetical.

| Probe Type | Design Strategy | Research Application |

| Fluorescent Probe | Conjugation of a fluorophore to the alkyl chain. | Live-cell imaging of lipid trafficking and localization. |

| Affinity-Based Probe | Immobilization on a solid support. | Pull-down assays for identification of binding proteins. |

| Photoaffinity Probe | Incorporation of a photo-reactive group. | Covalent capture of direct protein targets. |

Potential Applications in Biomaterials and Nanotechnology (e.g., biosensing interfaces)

The amphiphilic nature of this compound, with its polar carboxylate head and nonpolar cyclopentenyl-alkyl tail, makes it an intriguing building block for the development of novel biomaterials and nanotechnologies.

Promising areas of future research include:

Functionalized Liposomes and Micelles: The self-assembly of this compound into liposomes or micelles could create novel drug delivery vehicles. mdpi.com The cyclopentenone ring on the surface of these nanoparticles could be used for the targeted delivery of therapeutic agents by conjugating them to specific ligands.

Bioactive Coatings for Medical Devices: The potential anti-inflammatory or antimicrobial properties of cyclopentenone-containing compounds could be harnessed by using this compound to create bioactive coatings for medical implants. benthamdirect.com This could help to reduce implant-associated inflammation and infections.

Biosensor Development: The reactive cyclopentenone ring could be used to immobilize the molecule onto the surface of a biosensor. The specific binding of a target analyte to the cyclopentenyl fatty acid could then be detected through changes in the sensor's properties, such as its electrical impedance or optical signal.

Table 4 highlights potential applications in biomaterials and nanotechnology.

Table 4: Potential Applications of this compound in Biomaterials and Nanotechnology This table is for illustrative purposes and the data is hypothetical.

| Application | Rationale | Potential Advantage |

| Drug Delivery | Self-assembly into nanoparticles. mdpi.com | Targeted delivery via surface functionalization. |

| Bioactive Coatings | Potential anti-inflammatory/antimicrobial properties. benthamdirect.com | Reduced implant-associated complications. |

| Biosensors | Covalent immobilization via the cyclopentenone ring. | Sensitive and specific detection of target analytes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.